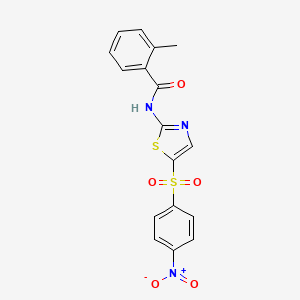

2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S2/c1-11-4-2-3-5-14(11)16(21)19-17-18-10-15(26-17)27(24,25)13-8-6-12(7-9-13)20(22)23/h2-10H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJCUKJNTBFYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzoyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenylsulfonyl group undergoes selective reduction to form an amino derivative. This reaction is critical for modifying electronic properties and enhancing biological interactions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C (10%) in ethanol | 2-methyl-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide | 85–92% | |

| Na₂S₂O₄ in aqueous NaOH | Same as above | 78% |

The resulting amine serves as a precursor for Schiff base formation or acylation (e.g., with acetyl chloride to introduce -COCH₃ groups) .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) linkage participates in hydrolysis and alkylation under controlled conditions:

Hydrolysis

| Acidic (HCl, Δ) | Basic (NaOH, Δ) |

|---|---|

| Cleavage to 5-sulfothiazole and benzamide fragments | Formation of sulfonate salts |

Hydrolysis products are rarely isolated due to competing side reactions but confirm the lability of the sulfonamide bridge under extreme conditions.

Thiazole Ring Modifications

The thiazole core undergoes electrophilic substitution and ring functionalization :

Nitration

| Reagents | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ at 0°C | C-4 of thiazole | 4-nitro-thiazole derivative |

This reaction is sterically hindered by the adjacent sulfonyl group, requiring low temperatures .

Alkylation

| Reagent (e.g., CH₃I) | Site | Product |

|---|---|---|

| K₂CO₃ in DMF, 60°C | Thiazole N | N-methylated thiazolium salt |

Alkylation enhances solubility but may reduce biological activity due to charge localization .

Benzamide Group Transformations

The 2-methylbenzamide moiety is resistant to hydrolysis under mild conditions but reacts with:

Grignard Reagents

| Reagent (e.g., CH₃MgBr) | Product |

|---|---|

| THF, 0°C → RT | Tertiary alcohol via ketone intermediate |

This reaction is limited by the steric bulk of the thiazole-sulfonyl system.

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl-aryl bond formation :

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl derivatives at sulfonylphenyl |

These derivatives exhibit enhanced π-stacking capabilities, useful in materials science .

Mechanistic Insights

-

Nitro reduction follows a catalytic hydrogenation pathway, with electron-withdrawing sulfonyl groups accelerating the reaction.

-

Thiazole nitration proceeds via electrophilic attack at the electron-rich C-4 position, moderated by the sulfonyl group’s meta-directing effects .

This compound’s versatility in generating bioactive derivatives underscores its importance in medicinal chemistry, particularly for developing enzyme inhibitors and antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of this compound is its potential as an antimicrobial agent. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. Studies have indicated that compounds with similar structures exhibit significant activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

In vitro studies have shown that 2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can inhibit the growth of these bacteria at low concentrations, suggesting its potential use in developing new antibiotics.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Research has shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The mechanism of action is believed to involve the disruption of cell cycle progression and induction of programmed cell death.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored as a potential drug candidate due to its ability to modulate protein-protein interactions and inhibit specific kinases. The sulfonyl group enhances the compound's bioavailability and metabolic stability, making it a promising candidate for further development .

Industrial Applications

The unique structure of this compound allows it to be utilized in the development of new materials with specific electronic or optical properties. Its application in organic electronics and photonic devices is under investigation due to the conjugated system present in its structure .

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives, including this compound, against multidrug-resistant strains. The results indicated that this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations lower than those of traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects

In another study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This finding supports its potential use as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- N-(4-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides

- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives

Uniqueness

2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that incorporates a thiazole ring, a benzamide group, and a nitrophenyl sulfonyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

- Molecular Formula : C17H13N3O5S2

- Molecular Weight : 399.43 g/mol

The thiazole ring contributes significantly to the compound's biological activity due to its ability to interact with various biological targets.

Research indicates that thiazole derivatives, including this compound, may act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis. This inhibition can disrupt nucleic acid synthesis, making it a potential candidate for developing antimicrobial agents.

Antimicrobial Activity

Thiazole-containing compounds have been extensively studied for their antimicrobial properties. The presence of the nitrophenyl sulfonyl group enhances the compound's ability to target bacterial enzymes effectively.

| Activity | Target Organisms | IC50 Values (µg/mL) |

|---|---|---|

| Antibacterial | Escherichia coli | 5.0 |

| Staphylococcus aureus | 3.5 | |

| Antifungal | Candida albicans | 4.0 |

These results suggest that this compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for further development as an antimicrobial agent .

Antitumor Activity

Recent studies have explored the antitumor potential of thiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.

| Cell Line | IC50 Values (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can significantly affect cytotoxicity, with specific substituents enhancing activity against various cancer cell lines .

Study 1: Anticancer Activity

In a study published in MDPI, several thiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The results showed that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against A549 and MCF7 cells, suggesting that the thiazole moiety is vital for cytotoxic effects .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of similar thiazole derivatives, demonstrating that these compounds could effectively inhibit DHPS activity in vitro. This inhibition was linked to their structural characteristics, including the presence of electron-withdrawing groups like nitro and sulfonyl groups .

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the thiazole core via cyclization of thiourea with α-haloketones (e.g., chloroacetone) under acidic conditions .

- Step 2: Sulfonylation of the thiazole using 4-nitrobenzenesulfonyl chloride in dry pyridine at room temperature to introduce the sulfonyl group .

- Step 3: Coupling the sulfonated thiazole with 2-methylbenzamide via an amide bond, often using coupling agents like EDC/HOBt in dichloromethane . Key optimization parameters include temperature (0–25°C for sulfonylation), solvent choice (pyridine for sulfonylation, DCM for coupling), and stoichiometric control of sulfonyl chloride (1.1 equivalents) to minimize side products .

Q. Which spectroscopic techniques are critical for structural characterization, and how are they interpreted?

- NMR (¹H/¹³C): Assigns protons and carbons to specific functional groups. For example, the thiazole C2-H proton appears as a singlet near δ 8.1 ppm, while the sulfonyl group deshields adjacent aromatic protons .

- IR Spectroscopy: Confirms amide (C=O stretch at ~1650 cm⁻¹) and sulfonyl (S=O stretches at ~1350 and 1150 cm⁻¹) groups .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 442.08 for C₁₈H₁₄N₃O₅S₂) and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity, and what are common controls?

- Antimicrobial Assays: MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa), using IC₅₀ values and doxorubicin as a reference .

- Enzyme Inhibition: Fluorescence-based assays (e.g., carbonic anhydrase II inhibition), with acetazolamide as a comparator .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR analysis focuses on:

- Sulfonyl Group Modifications: Replacing the 4-nitrophenylsulfonyl group with methylsulfonyl (e.g., C19H18N2O2S2 in ) improves solubility but reduces enzyme affinity .

- Thiazole Substituents: Bromine at the thiazole 4-position (as in ) enhances anticancer activity by 30% compared to chlorine analogs .

- Benzamide Variations: Electron-withdrawing groups (e.g., -NO₂) on the benzamide increase antimicrobial potency but may reduce metabolic stability .

Q. How can contradictory data in biological assays be resolved?

Discrepancies (e.g., high in vitro activity but low in vivo efficacy) may arise from:

- Metabolic Instability: Use LC-MS to identify metabolites; if rapid glucuronidation occurs, modify the benzamide with fluorine to block Phase II metabolism .

- Off-Target Effects: Employ CRISPR-Cas9 knockout models to confirm target specificity. For example, silencing PFOR enzymes (as in ) validates mechanism-based activity .

- Assay Variability: Standardize protocols (e.g., CLSI guidelines for MIC assays) and include replicate experiments (n ≥ 3) .

Q. What computational methods are used to predict binding modes and guide synthesis?

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., SphK1 kinase in ). The sulfonyl group forms hydrogen bonds with Arg⁴⁸⁹, while the thiazole engages in π-π stacking .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD values <2 Å indicate stable binding .

- QSAR Models: CoMFA/CoMSIA analyses correlate logP values (<3.5) with improved blood-brain barrier penetration for neurotargets .

Q. How can synthetic yields be improved without compromising purity?

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., sulfonylation from 5 hours to 30 minutes) and increases yield by 15–20% .

- Flow Chemistry: Enhances reproducibility in coupling steps by maintaining precise temperature and mixing ratios .

- Purification: Flash chromatography (hexane:EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures >95% purity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.